Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O3 and its molecular weight is 224.14 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its chemical reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 224.13 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Its structural characteristics allow it to bind effectively to molecular targets, which may lead to enhanced biological activity. The trifluoromethyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds within the oxazole class can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro tests on various cancer cell lines revealed that this compound can induce cytotoxic effects, leading to cell death through apoptosis. Notably, it has shown efficacy against multiple cancer types, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The IC50 values for these cell lines ranged from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | High |
Ethyl 2-amino-4-(difluoromethyl)oxazole-5-carboxylate | Structure | Low | Moderate |
Ethyl 2-amino-4-(methyl)oxazole-5-carboxylate | Structure | High | Moderate |
This table illustrates that while all three compounds exhibit some level of biological activity, this compound stands out for its superior anticancer effects.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the cytotoxic effects of this compound on MCF-7 cells showed that treatment led to a significant reduction in cell viability (over 70% at 10 µM concentration). Mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .
- Antimicrobial Efficacy : In a comparative study assessing various oxazole derivatives for their antibacterial properties, this compound exhibited comparable efficacy to standard antibiotics like ampicillin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKTJSKHCDMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618765 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135026-17-4 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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